

# CAS number and molecular weight of Ethyl 4-nitrocinnamate

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## Compound of Interest

Compound Name: Ethyl 4-nitrocinnamate

Cat. No.: B213100

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## An In-depth Technical Guide to Ethyl 4-nitrocinnamate

This technical guide provides a comprehensive overview of **Ethyl 4-nitrocinnamate**, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### Chemical and Physical Properties

**Ethyl 4-nitrocinnamate** is a nitro-substituted cinnamate ester. It is predominantly available as the trans or (E)-isomer. The presence of the nitro group and the ester functional group makes it a versatile intermediate in organic synthesis.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	
Molecular Weight	221.21 g/mol	
CAS Number	953-26-4 (predominantly trans)	
24393-61-1 ((E)-isomer)		
Appearance	Light yellow crystalline powder	
Melting Point	138-140 °C	
Solubility	Sparingly soluble in water	

## Synthesis of Ethyl 4-nitrocinnamate

**Ethyl 4-nitrocinnamate** can be synthesized through several methods, with the Heck reaction being a common and efficient approach.

### Experimental Protocol: Synthesis via Heck Reaction

This protocol describes a representative procedure for the palladium-catalyzed Heck reaction between 4-bromonitrobenzene and ethyl acrylate.

Materials:

- 4-bromonitrobenzene
- Ethyl acrylate
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Standard laboratory glassware for workup and purification

#### Procedure:

- To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromonitrobenzene (1.0 eq), ethyl acrylate (1.2 eq), and anhydrous toluene.
- Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Add palladium(II) acetate (0.02 eq) and triethylamine (1.5 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **Ethyl 4-nitrocinnamate** as a solid.

## Chemical Reactions of Ethyl 4-nitrocinnamate

The nitro group of **Ethyl 4-nitrocinnamate** can be readily reduced to an amino group, providing a key intermediate for the synthesis of various derivatives.

## Experimental Protocol: Reduction to Ethyl 4-aminocinnamate

This protocol outlines a general procedure for the reduction of the nitro group.

Materials:

- **Ethyl 4-nitrocinnamate**
- Iron powder (Fe) or Tin(II) chloride ( $\text{SnCl}_2$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ ) or Hydrochloric acid (HCl)
- Ethanol
- Water
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- In a round-bottom flask, dissolve **Ethyl 4-nitrocinnamate** in a mixture of ethanol and water.
- Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
- Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate to remove most of the ethanol.
- Add water to the residue and basify with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-aminocinnamate.

## Potential Biological Activities and Evaluation

While specific biological activities of **Ethyl 4-nitrocinnamate** are not extensively documented, related cinnamate derivatives have shown antimicrobial and antioxidant properties. The following are generalized protocols for evaluating these potential activities.

### Experimental Protocol: Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

- Test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient agar plates
- Sterile cork borer or pipette tip
- Micropipettes
- Solution of **Ethyl 4-nitrocinnamate** in a suitable solvent (e.g., DMSO)
- Positive control (e.g., a standard antibiotic)
- Negative control (solvent alone)
- Incubator

Procedure:

- Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a nutrient agar plate.
- Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Add a defined volume (e.g., 50-100  $\mu\text{L}$ ) of the **Ethyl 4-nitrocinnamate** solution, positive control, and negative control to separate wells.
- Allow the plates to stand for a short period to permit diffusion of the substances into the agar.

- Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

## Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

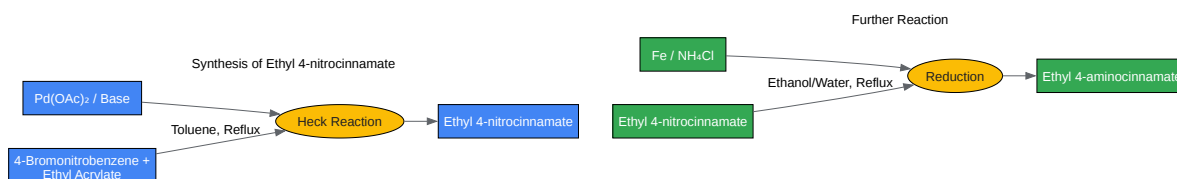
### Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Solution of **Ethyl 4-nitrocinnamate** in methanol at various concentrations
- Positive control (e.g., ascorbic acid or Trolox)
- Spectrophotometer
- 96-well microplate or cuvettes

### Procedure:

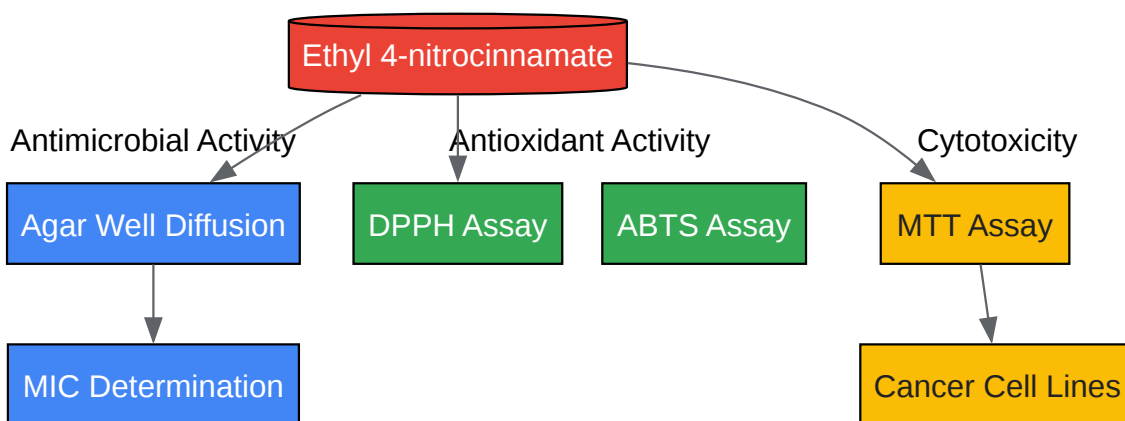
- Prepare a working solution of DPPH in methanol.
- In a 96-well plate, add a specific volume of the **Ethyl 4-nitrocinnamate** solutions at different concentrations to the wells.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.

## Visualizations



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Caption: Synthetic pathway for **Ethyl 4-nitrocinnamate** and its reduction.



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Caption: Workflow for the biological evaluation of **Ethyl 4-nitrocinnamate**.

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